

Experimental Protocol for Chemoproteomic Profiling

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: GSK864

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The high selectivity of **GSK864** for IDH1 was demonstrated using a **chemoproteomic pull-down assay**. The detailed methodology, as described in the primary literature, is as follows [1] [2] [3]:

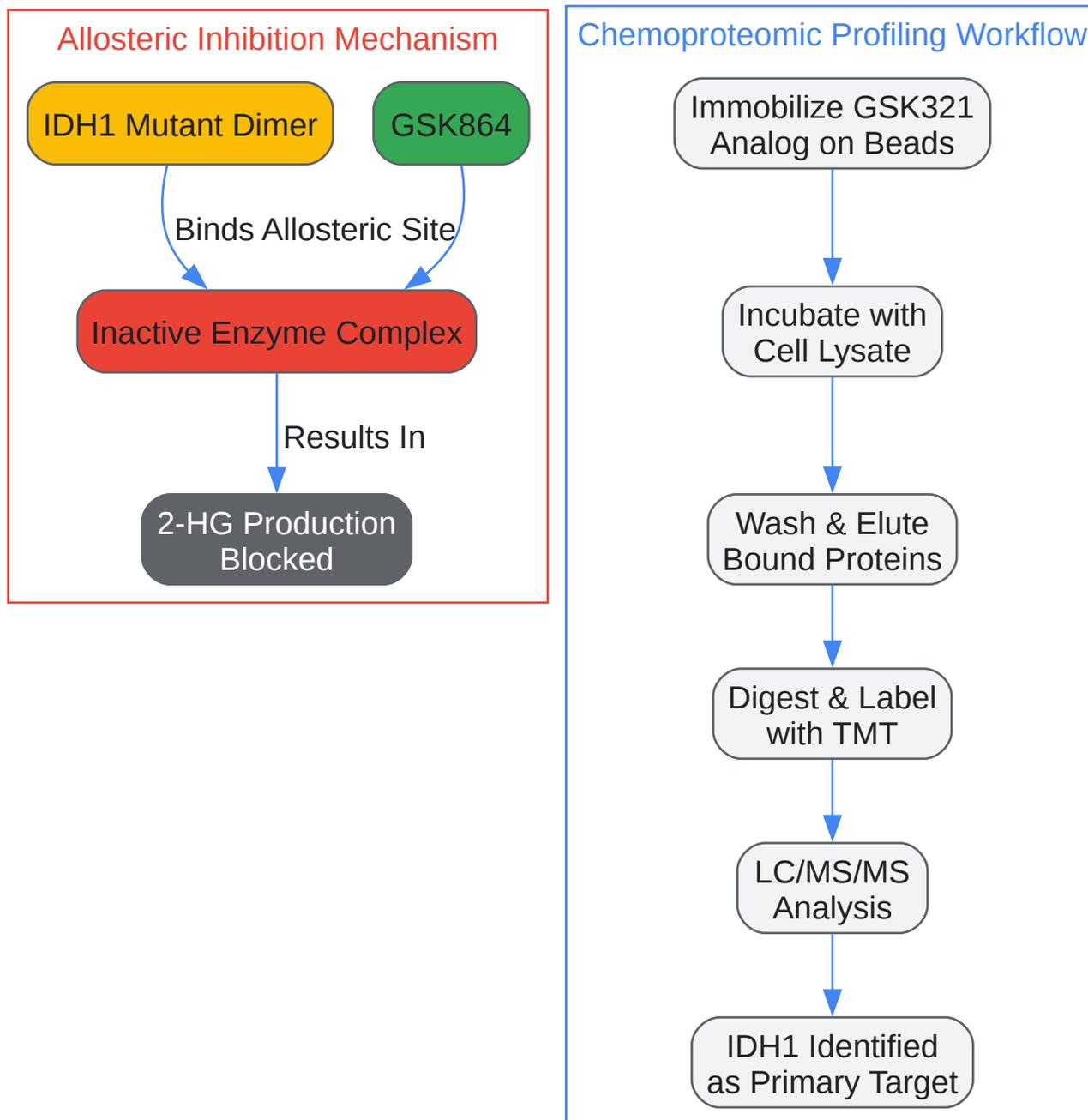
- **Probe Design:** A closely related, functionalized analog of **GSK864**, called **GSK321**, was synthesized. This molecule was modified so that it could be covalently immobilized onto NHS-activated Sepharose beads.
- **Lysate Preparation:** A lysate was prepared from the HT-1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutant. The final protein concentration was adjusted to 5 mg/mL.
- **Pull-Down Experiment:** The immobilized GSK321 beads were incubated with the HT-1080 cell lysate. As critical controls, the experiment was also performed using beads loaded with:
 - The inactive analog, **GSK990** (negative control).
 - Vehicle only (background control).
- **Protein Elution and Digestion:** After extensive washing to remove non-specifically bound proteins, the proteins captured by the beads were eluted.
- **Protein Identification and Quantification:** The eluted proteins were subjected to:
 - **In-gel digestion.**
 - **Labelling with Tandem Mass Tag (TMT) reagents.**
 - Analysis by **LC/MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)**.
- **Data Analysis:** The LC/MS/MS data identified over 300 proteins in the eluates. However, after comparing the results from the GSK321 bait with the GSK990 and vehicle controls, **IDH1 was the only protein with a binding IC₅₀ of less than 200 nM**, confirming the exceptional selectivity of this chemical series for its intended target [1].

Mechanism of Action and Structural Basis

GSK864 functions as an **allosteric inhibitor**. Crystallographic studies have revealed its precise mechanism [3]:

- **Binding Site:** **GSK864** (via its analog GSK321) binds to a pocket at the dimer interface of the IDH1 enzyme, which is distinct from the active site where the substrate (α -ketoglutarate) and cofactor (NADPH) bind. This is known as an "allosteric" site.
- **Inactive Conformation:** Upon binding, the inhibitor **locks the IDH1 enzyme in a catalytically inactive, open conformation**. It does this by stabilizing a segment of the enzyme called "Seg-2," preventing the conformational change to the closed state that is required for catalysis.
- **Inhibition Mechanism:** By preventing this structural transition, **GSK864** effectively halts the production of the oncometabolite 2-HG. Its binding mode does not involve direct contact with the residue at position 132 (e.g., R132H), which explains its ability to inhibit multiple different IDH1 mutants at the R132 site [3].

The following diagram illustrates this allosteric inhibition mechanism and the experimental workflow for chemoproteomic profiling:



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Comparison with Other IDH1 Inhibitors

When placed in the context of the broader landscape of mutant IDH1 inhibitors, **GSK864** has distinct characteristics. The table below compares it with other reported inhibitors:

Inhibitor	Chemical Class	Reported Biochemical IC ₅₀ (mIDH1)	Key Characteristics
GSK864	Tetrahydropyrazolopyridine (THPP)	~10-20 nM [1] [4]	Potent, selective; moderate wild-type IDH1 inhibition; research probe.
Ivosidenib (AG-120)	Phenylglycine derivative	40-50 nM [4]	First-in-class FDA-approved drug; high selectivity [5].
AGI-5198	Phenylglycine derivative	Not fully specified [4]	Early research probe; substrate-competitive [4].
ML309	Phenylglycine derivative	Not fully specified [4]	Research probe; substrate-competitive [4].
Novartis 530	Not fully specified	40-50 nM [4]	Highly potent; minimal shift under high substrate conditions [4].

A notable point of differentiation for **GSK864** is its **selectivity profile**. A 2023 study highlighted that while **GSK864** selectively inhibits the mutant IDH1-catalyzed reaction over the wild-type reaction, this selectivity is not solely due to a higher binding affinity for the mutant enzyme. Instead, it arises because the **mutant enzyme's mechanism is more susceptible to allosteric inhibition** that disrupts Mg²⁺ binding at the active site [5]. This is a crucial insight for interpreting screening data and understanding the inhibitor's mechanism.

Key Insights for Researchers

Based on the available data, here are the key takeaways for research and development professionals:

- **Established Research Tool:** **GSK864**, along with its well-characterized negative control GSK990, is validated as a high-quality chemical probe for dissecting the biological roles of mutant IDH1 in cellular and animal models [1] [6].
- **Consider Wild-Type Effects:** At higher concentrations (e.g., 2 µM), **GSK864** can inhibit wild-type IDH1, which has been shown to induce metabolic shifts and apoptosis in some leukemic cell lines.

Researchers should use appropriate concentrations and controls to distinguish mutant-specific from wild-type effects [7].

- **Clinical Context:** The **GSK864**/GSK321 chemical series appears to have been primarily developed as a research tool. Its relatively lower selectivity over wild-type IDH1 compared to clinical inhibitors like Ivosidenib may have influenced its development path [5].

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